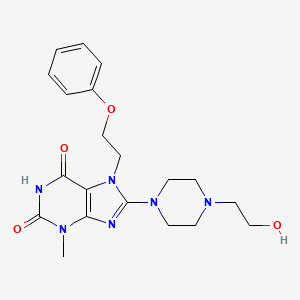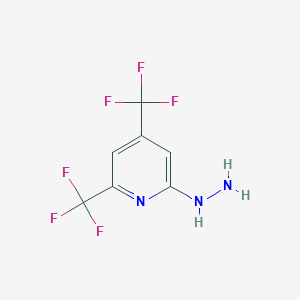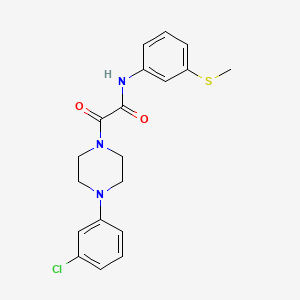
2-(4-(3-chlorophenyl)piperazin-1-yl)-N-(3-(methylthio)phenyl)-2-oxoacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(3-chlorophenyl)piperazin-1-yl)-N-(3-(methylthio)phenyl)-2-oxoacetamide is a complex organic compound featuring a piperazine ring substituted with a 3-chlorophenyl group and an oxoacetamide moiety linked to a 3-(methylthio)phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(3-chlorophenyl)piperazin-1-yl)-N-(3-(methylthio)phenyl)-2-oxoacetamide typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 3-chlorophenylamine with piperazine under controlled conditions to form 4-(3-chlorophenyl)piperazine.
Acylation Reaction: The piperazine derivative is then subjected to an acylation reaction with 2-oxoacetic acid or its derivatives to introduce the oxoacetamide group.
Thioether Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the 3-(methylthio)phenyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxoacetamide moiety, potentially converting it to an amide or amine.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amides or amines.
Substitution: Halogenated or nitrated aromatic derivatives.
科学的研究の応用
2-(4-(3-chlorophenyl)piperazin-1-yl)-N-(3-(methylthio)phenyl)-2-oxoacetamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent in treating neurological and psychiatric disorders, such as depression and anxiety.
Biological Studies: The compound is used in studies investigating the interaction of piperazine derivatives with various biological targets, including neurotransmitter receptors.
Pharmacological Research: It serves as a lead compound in the development of new drugs, providing insights into structure-activity relationships and pharmacokinetics.
作用機序
The mechanism of action of 2-(4-(3-chlorophenyl)piperazin-1-yl)-N-(3-(methylthio)phenyl)-2-oxoacetamide involves its interaction with specific molecular targets in the central nervous system. The piperazine ring is known to interact with serotonin and dopamine receptors, modulating their activity and influencing neurotransmitter levels. This modulation can lead to therapeutic effects in conditions like depression and anxiety.
類似化合物との比較
Similar Compounds
2-(4-(3-chlorophenyl)piperazin-1-yl)-N-(3-methylphenyl)-2-oxoacetamide: Similar structure but lacks the thioether group.
2-(4-(2-chlorophenyl)piperazin-1-yl)-N-(3-(methylthio)phenyl)-2-oxoacetamide: Similar structure with a different position of the chlorine atom on the phenyl ring.
2-(4-(3-chlorophenyl)piperazin-1-yl)-N-(4-(methylthio)phenyl)-2-oxoacetamide: Similar structure with the thioether group on a different position of the phenyl ring.
Uniqueness
The presence of the 3-(methylthio)phenyl group in 2-(4-(3-chlorophenyl)piperazin-1-yl)-N-(3-(methylthio)phenyl)-2-oxoacetamide provides unique chemical properties, such as increased lipophilicity and potential for specific biological interactions. This makes it a valuable compound for further research and development in medicinal chemistry.
特性
IUPAC Name |
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3-methylsulfanylphenyl)-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O2S/c1-26-17-7-3-5-15(13-17)21-18(24)19(25)23-10-8-22(9-11-23)16-6-2-4-14(20)12-16/h2-7,12-13H,8-11H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAABTHRCOJZVKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-methyl-4-oxo-N-[3-(propan-2-yl)phenyl]-1-propyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B3006563.png)
![[2-[(3-Carbamoylthiophen-2-yl)amino]-2-oxoethyl] 2-(2-formylphenoxy)acetate](/img/structure/B3006564.png)
![Ethyl 4-((4-((3-carbamoyl-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride](/img/structure/B3006566.png)
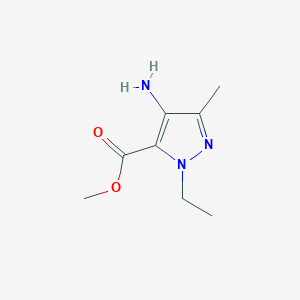
![N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-2-phenylbutanamide](/img/structure/B3006568.png)
![4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B3006570.png)
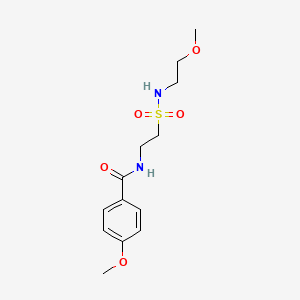
![(2-Methylimidazo[1,2-a]pyridin-3-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B3006574.png)
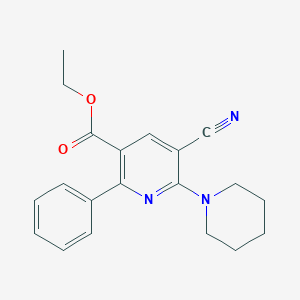
![2-(4-Methyl-1,3-thiazol-2-yl)-3-[2-(methylsulfanyl)pyridin-4-yl]-3-oxopropanenitrile](/img/structure/B3006576.png)
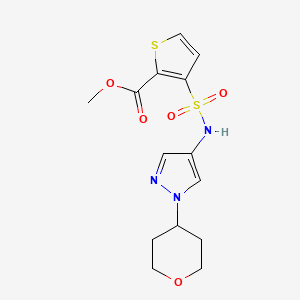
![N-[(3-Ethyltriazol-4-yl)methyl]-N-[(3-propylphenyl)methyl]prop-2-enamide](/img/structure/B3006578.png)
